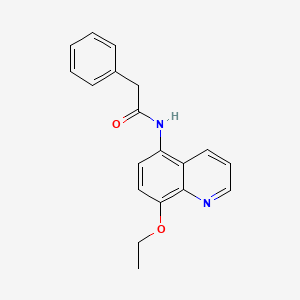![molecular formula C18H22N2OS B11323705 1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323705.png)
1-(2-phenylethyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a cyclopenta[d]pyrimidin-2-one core structure
Preparation Methods
The synthesis of 1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and simple ‘one-pot’ electrochemical off–on approach can be used to synthesize pyrimidin-2-ones without any catalyst, oxidant, or toxic reagent . The desired products are obtained in moderate to good yields after the stepwise ‘one-pot’ reaction.
Chemical Reactions Analysis
1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: The compound can be utilized in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as imidazo[1,2-a]pyridines . While both classes of compounds are valuable in organic synthesis and pharmaceutical chemistry, 1-(2-Phenylethyl)-4-(Propan-2-ylsulfanyl)-1H,2H,5H,6H,7H-Cyclopenta[d]pyrimidin-2-one is unique due to its specific structural features and reactivity.
Similar compounds include:
- Imidazo[1,2-a]pyridines
- Pyrimidin-2-ones
These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C18H22N2OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H22N2OS/c1-13(2)22-17-15-9-6-10-16(15)20(18(21)19-17)12-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3 |
InChI Key |
UZKZETUWYYWMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=O)N(C2=C1CCC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11323633.png)
![1-(4-chlorophenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323640.png)
![6-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11323650.png)

![2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323661.png)
![7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323664.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11323668.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323670.png)
![2-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11323671.png)


![2-(2-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-benzothiazole](/img/structure/B11323682.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11323696.png)
